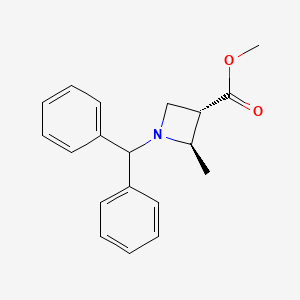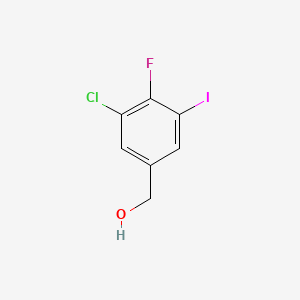
4-(3-Difluoromethoxyphenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
The synthesis of 4-(3-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 3-difluoromethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction mixture is stirred for several hours until the product precipitates out. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
4-(3-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thioether or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(3-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt essential biochemical pathways in cells, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
4-(3-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: Known for its antimicrobial properties.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its difluoromethoxy group, which enhances its biological activity and chemical stability compared to other derivatives.
Propiedades
Fórmula molecular |
C8H9F2N3OS |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1-amino-3-[3-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-2-5(4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
Clave InChI |
BIDQCQRPBNENEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)F)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)



![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)



![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)





